molecular formula C32H29NO13S B589642 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate CAS No. 154639-33-5

4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate

Cat. No. B589642
CAS RN: 154639-33-5
M. Wt: 667.638
InChI Key: GYMIQOVTTZAFRD-ZDPOQHKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It can be used to test for Sanfilippo B Syndrome . It is also utilized for the detection and quantification of lysosomal enzymes, particularly beta-galactosidase, aiding in the diagnosis and monitoring of various diseases such as lysosomal storage disorders .


Molecular Structure Analysis

The molecular formula of this compound is C18H21NO8 and its molecular weight is 379.36 . The chemical name is 7-[[2-(Acetylamino)-2-deoxy-α-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one .


Chemical Reactions Analysis

Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-MU) is released and its fluorescence can be used to quantify β-hexosaminidase activity . The fluorescence of 4-MU is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Mechanism of Action

The compound is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-MU) is released and its fluorescence can be used to quantify β-hexosaminidase activity . This mechanism of action has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Safety and Hazards

The compound is not for human or veterinary use . It is reported to be light sensitive and should be stored in the dark . More specific safety and hazard information should be available in the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO13S/c1-18-15-26(35)43-24-16-22(13-14-23(18)24)42-32-27(33-19(2)34)29(46-31(37)21-11-7-4-8-12-21)28(25(44-32)17-41-47(38,39)40)45-30(36)20-9-5-3-6-10-20/h3-16,25,27-29,32H,17H2,1-2H3,(H,33,34)(H,38,39,40)/t25-,27-,28+,29-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIQOVTTZAFRD-ZDPOQHKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858112
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate

CAS RN

154639-33-5
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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